3-(4-Formylpiperidin-1-yl)propyl acetate
Description
3-(4-Formylpiperidin-1-yl)propyl acetate is a piperidine derivative characterized by a formyl group at the 4-position of the piperidine ring and an acetate ester at the terminal propyl chain.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(4-formylpiperidin-1-yl)propyl acetate |
InChI |
InChI=1S/C11H19NO3/c1-10(14)15-8-2-5-12-6-3-11(9-13)4-7-12/h9,11H,2-8H2,1H3 |
InChI Key |
IZIWYPLJVKKZCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCN1CCC(CC1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogs include:
Key Differences and Reactivity
- Formyl Group vs. Other Substituents: The 4-formyl group in 3-(4-formylpiperidin-1-yl)propyl acetate distinguishes it from analogs like the piperidinylmethyl group in or the trifluoromethyl-phenothiazine moiety in . The formyl group enhances electrophilicity, enabling reactions such as Schiff base formation or nucleophilic additions.
- Ester Hydrolysis Sensitivity : The acetate ester in the target compound is susceptible to hydrolysis under basic or enzymatic conditions, similar to the benzofuran-linked acetate in . This property is critical for prodrug design or controlled-release applications.
- Biological Activity : While the cytotoxic compound in shows direct anticancer effects, the gastric acid inhibitors in highlight how piperidine/acetate hybrids can target specific physiological pathways. The target compound’s bioactivity remains unexplored but could align with these trends.
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